![molecular formula C11H9ClN4S B183356 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 54025-90-0](/img/structure/B183356.png)
6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that belongs to the class of triazolothiadiazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
The 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine compound has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to possess various biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic activities (2). This compound has also been investigated for its potential as a neuroprotective agent and as a drug candidate for the treatment of Alzheimer's disease (3).
作用机制
The mechanism of action of 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) (4). It has also been reported to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain (5).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo studies. This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (6). It has also been shown to possess analgesic effects by modulating the activity of opioid receptors in the brain (7). In addition, this compound has been reported to exhibit antitumor effects by inducing apoptosis in cancer cells (8).
实验室实验的优点和局限性
The advantages of using 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments include its high potency and selectivity towards specific biological targets. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the research on 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is to study its potential as a therapeutic agent for the treatment of cancer. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-chlorobenzenesulfonylhydrazide with 2-cyano-3-methylthioacrylic acid ethyl ester in the presence of triethylamine. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product. The yield of this synthesis method is reported to be around 70% (1).
属性
| 54025-90-0 | |
分子式 |
C11H9ClN4S |
分子量 |
264.73 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C11H9ClN4S/c1-7-13-14-11-16(7)15-10(6-17-11)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
InChI 键 |
ZYILFWKURBQMAR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)

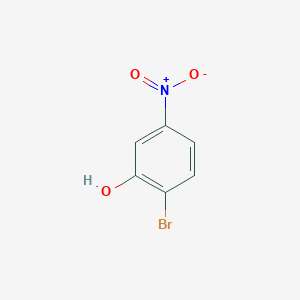
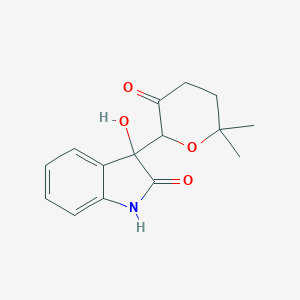

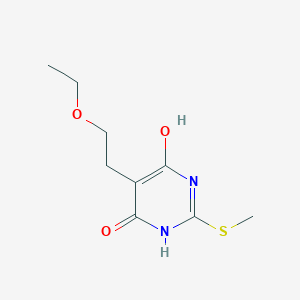
![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)
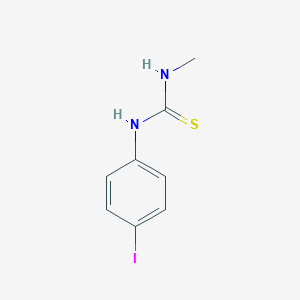

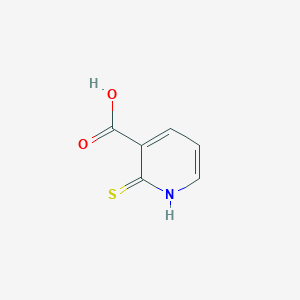

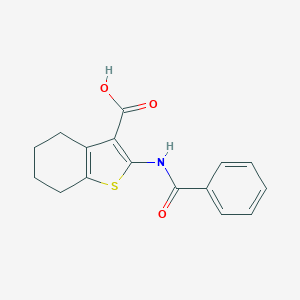
![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)
